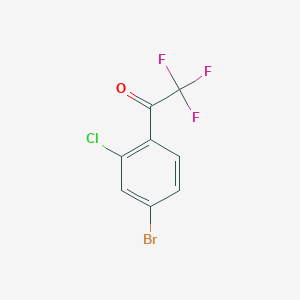

1-(4-溴-2-氯苯基)-2,2,2-三氟乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

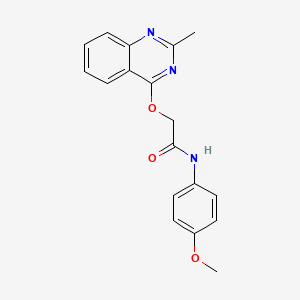

The compound "1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one" is a halogenated organic molecule that contains bromine, chlorine, and fluorine atoms attached to a phenyl ring and a trifluoroethyl ketone group. This structure suggests potential reactivity typical of halogenated aromatics and ketones, such as participation in electrophilic aromatic substitution reactions and potential utility in the synthesis of more complex organic molecules.

Synthesis Analysis

The synthesis of halogenated aromatic ketones can often involve Friedel–Crafts-type alkylation reactions. For example, a related compound, bromodifluoro(phenylsulfanyl)methane, undergoes Friedel–Crafts-type alkylation through α-fluorocarbocations with activated aromatic compounds to yield benzophenones, which are structurally similar to the compound . Additionally, the synthesis of enantiomerically pure diarylethanes, starting from related halogenated phenyl ketones, has been reported, indicating the potential for asymmetric synthesis involving halogenated aromatic ketones .

Molecular Structure Analysis

The molecular structure of halogenated aromatic ketones can be confirmed using techniques such as IR spectroscopy and single-crystal X-ray diffraction . These methods provide information on the vibrational wavenumbers and the crystal structure, respectively. The geometrical parameters obtained from these studies can be compared with computed values from methods such as Density Functional Theory (DFT) to confirm the structure .

Chemical Reactions Analysis

Halogenated aromatic ketones can participate in various chemical reactions. The presence of halogen substituents on the aromatic ring can make the compound susceptible to nucleophilic aromatic substitution, while the ketone group can be involved in reactions such as condensation or reduction. The reactivity of similar compounds has been explored using Conceptual DFT to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic ketones can be influenced by the presence of halogen and trifluoromethyl groups. These substituents can affect the compound's boiling point, melting point, solubility, and stability. Vibrational analysis using Fourier Transform-Infrared and Fourier Transform-Raman techniques can provide insights into the effects of substituents on the structure and properties of the molecule . Additionally, the first hyperpolarizability and infrared intensities can be reported to assess the nonlinear optical properties of the compound .

科学研究应用

合成和化学反应

格氏试剂反应和卤仿衍生物:卤仿与1-(4-溴-2-氯苯基)-2,2,2-三氟乙酮密切相关,在低温下与酮发生格氏试剂反应,形成意想不到的α-(1-溴-1-氯-2,2,2-三氟乙基)醇(Takagi et al., 1996)。

氟硫化物的简便合成:使用卤仿和各种硫醇已开发出一种合成多样的1-氯-2,2,2-三氟乙基硫化物的方法(Pustovit et al., 2010)。

氟化合物的构建模块:1-溴-1-氯-2,2,2-三氟乙烷是用于创建许多氟化合物的有效构建模块,特别是含有CF3基团的化合物(Dmowski, 2011)。

三氟乙基衍生物的溶剂解离:已研究了各种三氟-1,1-二苯基乙基对甲苯磺酸酯或溴化物的溶剂解离速率,揭示了这些化合物的反应性(Fujio et al., 1997)。

高级合成技术

乙烯和丁二烯衍生物的卤氟化反应:已探索了各种氟化乙烯和丁二烯化合物的卤氟化反应,导致新型卤氟化产物的形成(Kremlev & Haufe, 1998)。

亚硫酸钠反应:利用亚硫酸钠进行的独特反应已用于合成新型化合物,例如从卤仿合成三氟甲基-双(2,4,6-三甲氧基苯基)甲烷(Dmowski et al., 2009)。

取代反应的计算研究:已进行计算研究以了解咪唑与各种溴-1-芳基乙酮之间的取代反应,为这些化合物的电子性质提供了见解(Erdogan & Erdoğan, 2019)。

氟化合物的合成:利用卤仿的异常格氏反应已用于合成各种氟化合物,包括三氟乙基醇(Takagi et al., 1995)。

对映纯衍生物的合成:已开发出一种简便的合成方法,用于生产1-(5-溴-2-氯苯基)-1-(4-乙氧苯基)乙烷的对映纯衍生物(Zhang et al., 2014)。

在聚合材料中的应用

- 新型聚酰亚胺的合成:已合成一种新型含氟芳香二胺单体,导致具有优异热稳定性和机械性能的新型含氟聚酰亚胺的创建(Yin et al., 2005)。

属性

IUPAC Name |

1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClF3O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVYLXGRYYAVTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(3-(benzyl(methyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506323.png)

![Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate](/img/structure/B2506327.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2506329.png)

![2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine;hydrochloride](/img/structure/B2506330.png)

![2-[(2-Methoxyethyl)thio]-pyridine](/img/structure/B2506336.png)

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2506340.png)